molecular formula C11H6BrF2NO2 B3487815 N-(2-bromo-4,6-difluorophenyl)-2-furamide

N-(2-bromo-4,6-difluorophenyl)-2-furamide

Cat. No.: B3487815
M. Wt: 302.07 g/mol
InChI Key: YLSBBZUBTRHVSK-UHFFFAOYSA-N
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Description

N-(2-bromo-4,6-difluorophenyl)-2-furamide is an organic compound characterized by the presence of a bromine atom, two fluorine atoms, and a furan ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-furamide typically involves the reaction of 2-bromo-4,6-difluoroaniline with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

2-bromo-4,6-difluoroaniline+2-furoyl chlorideThis compound\text{2-bromo-4,6-difluoroaniline} + \text{2-furoyl chloride} \rightarrow \text{this compound} 2-bromo-4,6-difluoroaniline+2-furoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,6-difluorophenyl)-2-furamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The furan ring can be oxidized to form different derivatives.

    Reduction Reactions: The amide group can be reduced to an amine under reducing conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of azide or thiocyanate derivatives.

    Oxidation: Formation of furan-2,5-dione derivatives.

    Reduction: Formation of N-(2-bromo-4,6-difluorophenyl)-2-furylamine.

Scientific Research Applications

N-(2-bromo-4,6-difluorophenyl)-2-furamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can form halogen bonds with target proteins, influencing their activity. The furan ring may also participate in π-π stacking interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4,6-difluorophenyl)-2-methoxybenzamide
  • N-(2-bromo-4,6-difluorophenyl)-2-ethoxybenzamide
  • N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Uniqueness

N-(2-bromo-4,6-difluorophenyl)-2-furamide is unique due to the presence of the furan ring, which imparts distinct electronic properties and potential for diverse chemical reactivity compared to its analogs. The combination of bromine and fluorine atoms also enhances its ability to form specific interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrF2NO2/c12-7-4-6(13)5-8(14)10(7)15-11(16)9-2-1-3-17-9/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSBBZUBTRHVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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